Asarone

Pharmacokinetics Drug Development Bioavailability

α-Asarone (CAS 494-40-6, trans-isomer) offers distinct advantages over the ambiguous 'asarone' mixture. Unlike the carcinogenic and genotoxic β-isomer restricted in food and traditional medicines, α-asarone demonstrates superior neuroprotection, a longer plasma half-life (t₁/₂ 28.88 min vs. 13.40 min for β), and 48% cerebral infarct volume reduction in MCAO models. This makes it the scientifically justified choice for in vivo studies of ischemic stroke, TBI, phenylpropene ADME profiling, and as a positive control in genotoxicity/carcinogenicity assessments of alkenylbenzenes. Patented semi-synthetic routes enable scalable, high-purity α-asarone, de-risking your research and product development.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 494-40-6
Cat. No. B1198078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsarone
CAS494-40-6
Synonyms(E)-asarone
(Z)-asarone
1,2,4-trimethoxy-5-propenylbenzene, z-
2,4,5-trimethoxypropen-1-ylbenzene
alpha-asarone
asarone
asarone, (E)-isomer
asarone, (Z)-isomer
benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (E)-
benzene, 1,2,4-trimethoxy-5-(1-propenyl)-, (Z)-
benzene, 1,2,4-trimethoxy-5-(1E)-1-propen-1-yl-
beta-asarone
cis-beta-asarone
cis-isoasarone
cis-isoelemicin
gamma-asarone
isoasarone
trans-asarone
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1OC)OC)OC
InChIInChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3/b6-5+
InChIKeyRKFAZBXYICVSKP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityYellow to medium brown, moderately viscous liquid with a pleasant, spicy aromatic odor. Acid value: max 4. Ester value: 3-20. Solubility 1 vol in 5 vol of 90% ethanol;  solutions may be turbid /cis-asarone/
Practically insol in water;  sol in alcohol, ether, glacial acetic acid, carbon tetrachloride, chloroform, petroleum ethe

Structure & Identifiers


Interactive Chemical Structure Model





Asarone (CAS 494-40-6) Scientific and Procurement Baseline: Chemical Identity and Isomeric Differentiation


Asarone (CAS 494-40-6), chemically defined as 1,2,4-trimethoxy-5-[(E)-prop-1-enyl]benzene, is the trans-isomer (α-asarone) of the phenylpropene class [1]. This compound exists alongside its cis-isomer (β-asarone) and the allylic isomer (γ-asarone), with the stereochemistry of the propenyl side chain critically influencing its biological activity and toxicological profile [2]. α-Asarone is a major bioactive constituent in the essential oils of Acorus calamus and Acorus tatarinowii, typically constituting 2.2–6.1% of the oil composition in certain accessions, compared to β-asarone which can comprise 62.3–75.9% [3]. Its procurement for research and industrial applications necessitates precise isomer specification due to these distinct pharmacological and safety attributes.

Why 'Asarone' Cannot Be a Generic Procurement Term: Critical Isomer-Dependent Activity and Toxicity


The term 'asarone' is scientifically ambiguous and commercially risky as it encompasses at least three distinct isomers—α, β, and γ—with markedly different pharmacological and toxicological profiles [1]. β-Asarone is classified as a carcinogen and genotoxin in rodents, leading to regulatory restrictions on its use in food and traditional medicines, whereas α-asarone exhibits a more favorable therapeutic index in preclinical models [2]. For example, α-asarone demonstrates superior neuroprotective efficacy and a longer plasma half-life compared to β-asarone [3]. Furthermore, γ-asarone lacks mutagenicity under the same conditions that activate α- and β-asarone [4]. Procuring an unspecified 'asarone' mixture or a β-asarone-rich extract would compromise both the reproducibility of research and the safety profile of any downstream product.

Quantitative Evidence for α-Asarone (CAS 494-40-6) Differentiation Against β-Asarone and Other Analogs


α-Asarone Exhibits a 2.2-Fold Longer Plasma Half-Life Than β-Asarone in Rats

In a direct head-to-head pharmacokinetic study in rats, α-asarone demonstrated a significantly longer elimination half-life (t₁/₂) compared to β-asarone, indicating slower systemic clearance and potentially prolonged therapeutic exposure [1].

Pharmacokinetics Drug Development Bioavailability

α-Asarone Reduces Cerebral Infarct Volume by 48% in Rat MCAO Stroke Model

α-Asarone demonstrates significant neuroprotective efficacy in vivo, reducing cerebral infarct volume in a rat model of ischemic stroke, while a direct quantitative comparison for β-asarone in the same model is not available from this specific study, the data positions α-asarone favorably within the class for this indication [1].

Neuroprotection Stroke Ischemia-Reperfusion Injury

β-Asarone is More Potent in Reversing P-gp-Mediated Multidrug Resistance in Vitro

In a direct comparative study, β-asarone was found to be more potent than α-asarone in reversing P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in Caco-2 cancer cells, as demonstrated by its greater enhancement of vincristine-induced cytotoxicity and stronger inhibition of P-gp efflux function [1].

Multidrug Resistance Cancer P-glycoprotein

γ-Asarone Lacks Mutagenic Activity in Ames Fluctuation Assay Under Conditions that Activate α- and β-Isomers

A comparative Ames fluctuation assay revealed that while both α-asarone and β-asarone exhibit concentration-dependent mutagenicity in Salmonella typhimurium strain TA100 with metabolic activation, the allylic isomer γ-asarone showed no mutagenic effect under identical conditions, even in human SULT-expressing strains [1].

Toxicology Safety Assessment Mutagenicity

α-Asarone Shows Superior Neuroprotection Against Excitotoxicity Compared to β-Asarone in Primary Cortical Neurons

In cultured rat cortical neurons, α-asarone exhibited more potent neuroprotective effects against NMDA- or glutamate-induced excitotoxicity than β-asarone [1]. This is consistent with findings that α-asarone blocks NMDA receptor function more effectively, a key mechanism in preventing neuronal cell death associated with stroke and neurodegenerative diseases.

Excitotoxicity Neuroprotection NMDA Receptor

α-Asarone is Primarily Obtained via Isomerization from Toxic β-Asarone-Rich Natural Sources

Industrial procurement of high-purity α-asarone is facilitated by patented processes that convert the more abundant but toxic β-asarone from Acorus calamus oil into the pharmacologically active α-isomer [1]. This process is essential because natural oils contain predominantly β-asarone (e.g., 62.3–75.9%) with only minor amounts of α-asarone (2.2–6.1%) [2].

Sourcing Purification Manufacturing

Evidence-Based Application Scenarios for α-Asarone (CAS 494-40-6)


Preclinical Stroke and Neuroprotection Research

Based on its 48% reduction of cerebral infarct volume in a rat MCAO model [1] and its superior neuroprotection against excitotoxicity compared to β-asarone [2], α-asarone is a scientifically justified choice for in vivo studies of ischemic stroke, traumatic brain injury, and other acute neurological insults. Its longer half-life [3] also supports more sustained therapeutic interventions.

Pharmacokinetic and Drug Metabolism Studies of Phenylpropenes

The well-characterized and differential pharmacokinetic profiles of α-asarone (t₁/₂ 28.88 min) and β-asarone (t₁/₂ 13.40 min) [3] make α-asarone an essential analytical standard and model compound for developing LC-MS/MS methods to study the absorption, distribution, metabolism, and excretion (ADME) of phenylpropenes in rodent models.

Safety Assessment and Genotoxicity Screening

α-Asarone serves as a key reference compound in genotoxicity and carcinogenicity studies of alkenylbenzenes. Its established mutagenicity in the Ames assay with metabolic activation [4] and its role in forming DNA adducts [5] position it as a positive control or comparator for evaluating the safety of related compounds like γ-asarone, eugenol, and methyleugenol.

High-Purity Natural Product Derivatization and Semi-Synthesis

Given that natural sources are rich in the undesirable β-isomer, patented processes exist for the semi-synthetic conversion of β-asarone to high-purity α-asarone [6]. This application scenario is relevant for manufacturers and researchers requiring gram-to-kilogram quantities of α-asarone for further derivatization, formulation studies, or as a starting material for novel compound synthesis.

Technical Documentation Hub

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